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Compound of Interest

Compound Name: Glutaryl-gly-arg-amc hcl

CAS No.: 103213-40-7

Cat. No.: B008755

Get Quote

Application Note: AN-UPA-001

Abstract
This guide details the protocol for determining the Michaelis-Menten constants (

) and turnover number (

) of Urokinase Plasminogen Activator (uPA) using the fluorogenic substrate Glutaryl-Gly-Arg-
AMC. Unlike colorimetric assays, this fluorometric method offers superior sensitivity for low-
abundance enzymes. This protocol emphasizes the correction of Inner Filter Effects (IFE) and
the necessity of a free-fluorophore standard curve to ensure quantitative accuracy in drug
discovery and enzymology workflows.

Introduction & Principle
Urokinase Plasminogen Activator (uPA) is a serine protease critical in extracellular matrix

degradation and tumor metastasis. Inhibiting uPA is a high-value target in oncology.

To measure uPA activity, we utilize the synthetic peptide substrate Glutaryl-Gly-Arg-AMC.[1]
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Mechanism: The uPA active site specifically recognizes the Gly-Arg sequence. It cleaves the

amide bond between Arginine and the fluorophore 7-amino-4-methylcoumarin (AMC).

Signal Generation: Intact Glutaryl-Gly-Arg-AMC is non-fluorescent due to the quenching

effect of the amide linkage. Upon cleavage, free AMC is released, generating a strong

fluorescent signal (Ex: 360 nm / Em: 460 nm).[2]

Advantages: High sensitivity (detects picomolar enzyme levels) and wide dynamic range.
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Figure 1: Enzymatic hydrolysis of Glutaryl-Gly-Arg-AMC by uPA yielding the fluorescent AMC

reporter.[2][3]

Materials & Reagents
Critical Reagents

Enzyme: Recombinant Human uPA (High Molecular Weight). Note: Avoid low molecular

weight forms if studying physiological interactions.

Substrate: Glutaryl-Gly-Arg-AMC (MW ~502.5 Da).[4]

Standard: 7-Amino-4-methylcoumarin (Free AMC) reference standard.[5]

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

Buffer Composition (Assay Buffer)
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uPA is prone to surface adsorption. The inclusion of BSA and non-ionic detergents is

mandatory to prevent loss of enzyme activity.

Component Concentration Function

Tris-HCl (pH 7.[6]4) 50 mM Maintains physiological pH.

NaCl 150 mM
Simulates ionic strength of

plasma.

BSA (Bovine Serum Albumin) 0.1% (w/v)
Prevents enzyme adsorption to

plastic.

Tween-20 0.05% (v/v)
Reduces surface

tension/aggregation.

Experimental Protocol
Phase 1: Preparation of Stocks

Substrate Stock (10 mM): Dissolve Glutaryl-Gly-Arg-AMC in DMSO. Aliquot and store at

-20°C. Do not freeze-thaw more than twice.

AMC Standard Stock (1 mM): Dissolve free AMC in DMSO.

Enzyme Stock: Dilute uPA to 2x working concentration (e.g., 10 nM) in Assay Buffer

immediately before use. Keep on ice.

Phase 2: The AMC Standard Curve (Crucial Step)
Why this is needed: Fluorescence Units (RFU) are arbitrary and instrument-dependent. You

cannot calculate

without converting RFU to Moles of Product.

Prepare serial dilutions of Free AMC in Assay Buffer (not DMSO alone, to match optical

properties).

Range: 0 µM to 10 µM (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM).
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Measure fluorescence (Ex 360 / Em 460).[2]

Plot RFU (y-axis) vs. [AMC] (x-axis).[5] Calculate the slope (

).[5]

Phase 3: Kinetic Assay Workflow
We will measure the Initial Velocity (

) across a range of substrate concentrations.

Plate Setup: Use a black 96-well or 384-well plate (prevents light cross-talk).

Substrate Dilution: Prepare 2x concentrations of substrate in Assay Buffer. Recommended

range: 0, 10, 25, 50, 100, 200, 400, 800 µM.

Reaction Initiation:

Add 50 µL of 2x Substrate to wells.

Add 50 µL of 2x uPA Enzyme (Final [E] = 5 nM).

Control: Substrate + Buffer (no enzyme) to measure background hydrolysis.

Read: Immediately place in plate reader at 37°C. Measure Ex/Em every 30 seconds for 30

minutes.
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(Buffer, Enzyme, Substrate)

2. Plate Setup (Black Plate)
Rows A-H: Substrate Titration (0-800 µM)

3. Initiate Reaction
Add Enzyme (Start t=0)

4. Kinetic Read
Ex 360nm / Em 460nm

Interval: 30s, Duration: 30m
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Figure 2: Step-by-step experimental workflow for kinetic profiling.

Data Analysis & Calculations
Step 1: Determine Initial Velocity ( )
For each substrate concentration

:

Plot RFU vs. Time (min).[5]

Identify the linear portion of the curve (usually the first 5-10 minutes).

Calculate the slope (

).[5]
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Convert slope to molar velocity using the Standard Curve:

Step 2: Michaelis-Menten Fitting
Plot

(y-axis) vs.

(x-axis). Fit the data to the Michaelis-Menten equation using non-linear regression (GraphPad
Prism, Origin, or Python):

: Maximum velocity at saturating substrate.

: Substrate concentration at

(Affinity).

Step 3: Calculate
The turnover number represents the number of substrate molecules converted per second per

active site.[7]

[7][8][9]

Critical Note on

: Ensure units match. If

is in

, convert to

.

must be the molar concentration of the active enzyme in the well.

Expert Troubleshooting & Optimization
Inner Filter Effect (IFE)
At high substrate concentrations (>200 µM), the substrate itself may absorb the excitation light

(360 nm), reducing the effective fluorescence signal.
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Diagnosis: If the

curve drops at very high

(hook effect).

Correction: Measure the absorbance of the substrate at 360 nm and 460 nm. Apply the

correction factor:

Enzyme Instability (Autolysis)
uPA can undergo autolysis.

Solution: Keep enzyme stocks on ice. Do not dilute the enzyme until the very last moment. If

kinetics are non-linear (concave down) very early, the enzyme may be dying. Increase BSA

concentration to 0.5%.

Substrate Solubility
GGR-AMC is hydrophobic.

Check: Ensure no precipitation occurs when adding the DMSO stock to the aqueous buffer. If

turbidity is observed, reduce the maximum

or add 1-2% DMSO to the buffer baseline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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